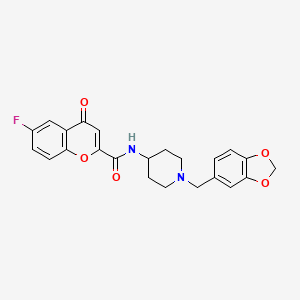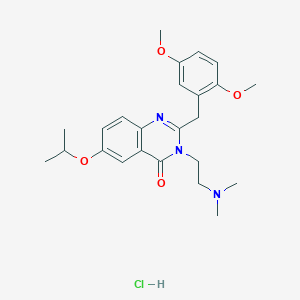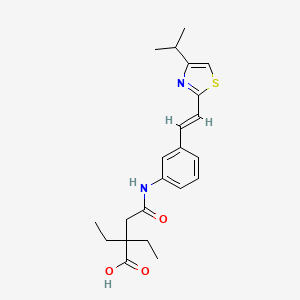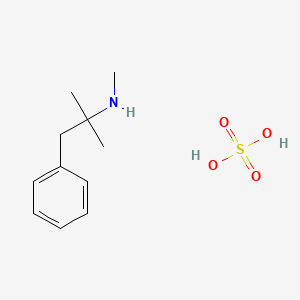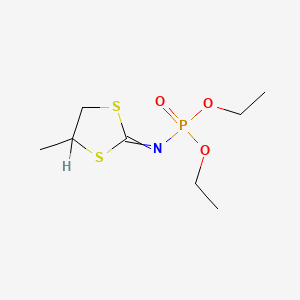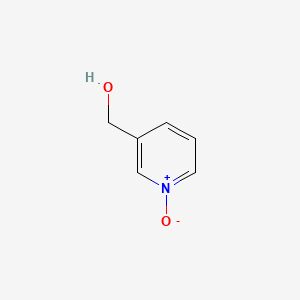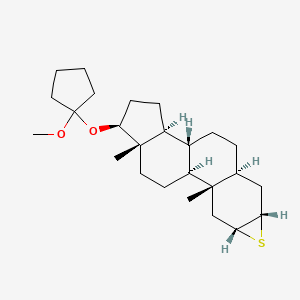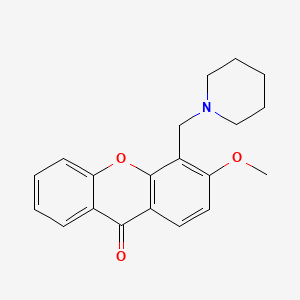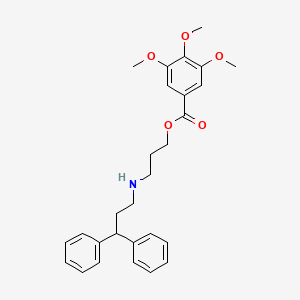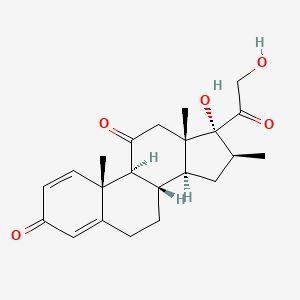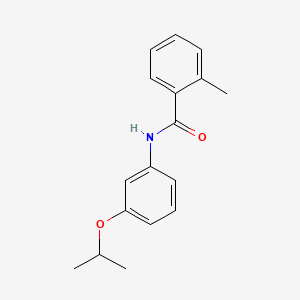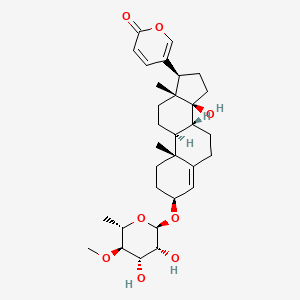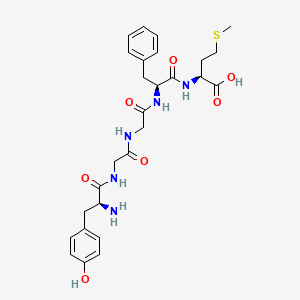
MET-enkephalin
Overview
Description
Metenkefalin, also known as methionine enkephalin, is a naturally occurring endogenous opioid peptide. It is one of the two forms of enkephalin, the other being leucine enkephalin. Metenkefalin is a pentapeptide with the amino acid sequence tyrosine-glycine-glycine-phenylalanine-methionine. It plays a crucial role in regulating pain sensation (nociception) in the body by binding to opioid receptors .
Mechanism of Action
Target of Action
MET-enkephalin, also known as H-Tyr-Gly-Gly-Phe-Met-OH, primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are widely distributed in the body and play a crucial role in pain perception and other physiological functions .
Mode of Action
This compound acts as an agonist of the µ and δ opioid receptors . It binds to these receptors and triggers a series of biochemical reactions. At low doses, this compound causes immunostimulation, while at higher doses, it can lead to immunosuppression . Additionally, this compound can inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. For instance, it can influence the cell replication cycle by upregulating p16 and p21 cyclin-dependent kinases, which stall the progression from the G0/G1 phase to the S phase . The exact mechanisms and pathways affected by this compound are still under investigation.
Pharmacokinetics
This compound has low bioavailability and is rapidly metabolized, resulting in a very short half-life . It reaches a maximum concentration (C max) of 1266.14pg/mL, with a time to reach maximum concentration (T max) of 0.16h, and an area under the curve (AUC) of 360.64pg*h/mL . These properties significantly impact the bioavailability of this compound.
Result of Action
The binding of this compound to the µ and δ opioid receptors results in various molecular and cellular effects. These include analgesia and antidepressant-like effects . Furthermore, this compound has been shown to reduce chromosomal aberrations in patients with multiple sclerosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its distribution in the body, which includes the adrenal medulla, central nervous system, and periphery, can affect its action
Biochemical Analysis
Biochemical Properties
MET-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met. It is synthesized from proenkephalin via proteolytic cleavage in two metabolic steps. Proenkephalin A is first reduced by either one of two trypsin-like endopeptidase enzymes, prohormone convertase 1 (PC1) or prohormone convertase 2 (PC2). The resulting intermediates are further reduced by the enzyme carboxypeptidase E (CPE) .
This compound interacts with δ-opioid receptors and, to a lesser extent, μ-opioid receptors. These interactions result in opioid effects such as analgesia and antidepressant-like effects . This compound also interacts with the opioid growth factor receptor (OGFr), which is involved in cell proliferation and tissue organization .
Cellular Effects
This compound influences various types of cells and cellular processes. It acts as a neurotransmitter and neuromodulator throughout the nervous system and various end-organ targets . This compound has been shown to play a role in cell proliferation and tissue organization during development. It upregulates p16 and p21 cyclin-dependent kinases, which stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .
Molecular Mechanism
The mechanism of action of this compound involves binding to δ-opioid receptors and μ-opioid receptors. Upon binding, this compound activates these receptors, leading to analgesic effects and inhibition of neuropathic pain . This compound also binds to the opioid growth factor receptor (OGFr), enhancing tissue growth and regeneration . The binding interactions with these receptors result in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has a very short half-life, typically less than 2 minutes . Plasma enkephalin levels significantly increase at 4 and 8 weeks, with blood levels reaching approximately 55 pg/ml compared to baseline values of 8 pg/ml . No adverse effects on blood chemistry have been noted, confirming the safety and lack of toxicity of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on acetaminophen-induced liver lesions in male CBA mice, this compound exhibited strong hepatoprotective effects at a dose of 7.5 mg/kg . This dose corresponds to the protective dose reported for several different animal disease models. The effects of this compound on the liver are mediated via δ and ζ opioid receptors .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from proenkephalin via proteolytic cleavage in two metabolic steps. Proenkephalin A is first reduced by either one of two trypsin-like endopeptidase enzymes, prohormone convertase 1 (PC1) or prohormone convertase 2 (PC2). The resulting intermediates are further reduced by the enzyme carboxypeptidase E (CPE) . This compound is metabolized by a variety of enzymes, including aminopeptidase N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase 3 (DPP3), carboxypeptidase A6 (CPA6), and angiotensin-converting enzyme (ACE) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is found mainly in the adrenal medulla and throughout the central nervous system, including the striatum, cerebral cortex, olfactory tubercle, hippocampus, septum, thalamus, and periaqueductal gray . This compound is also present in the periphery, notably in some primary afferent fibers that innervate the pelvic viscera .
Subcellular Localization
The subcellular localization of this compound has been demonstrated in the dense-core granules of Merkel cells in mice . The electron-microscopic immunogold method showed that gold particles were associated with the dense-core granules of the Merkel cells . This localization suggests that this compound plays a role in the function of these cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Metenkefalin can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, typically tyrosine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (glycine) is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 is repeated for each subsequent amino acid (glycine, phenylalanine, and methionine).
Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of metenkefalin involves large-scale SPPS, which is automated to increase efficiency and yield. The process is similar to the laboratory synthesis but scaled up to accommodate larger quantities of reagents and solvents. The final product is purified using preparative HPLC and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Metenkefalin undergoes various chemical reactions, including:
Oxidation: The methionine residue in metenkefalin can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: The disulfide bonds in metenkefalin can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino acid residues in metenkefalin can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and other reducing agents.
Substitution: Amino acid derivatives, coupling reagents like DCC or DIC.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Various metenkefalin analogs with modified amino acid sequences.
Scientific Research Applications
Metenkefalin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Metenkefalin is similar to other endogenous opioid peptides, such as leucine enkephalin, beta-endorphin, and dynorphin. it is unique in its amino acid sequence and receptor selectivity. While leucine enkephalin has a leucine residue at the fifth position, metenkefalin has a methionine residue. This difference in structure affects their binding affinity and selectivity for opioid receptors .
Similar Compounds
Leucine enkephalin: Another form of enkephalin with a leucine residue at the fifth position.
Beta-endorphin: A longer endogenous opioid peptide with a broader range of effects.
Dynorphin: An endogenous opioid peptide with a high affinity for kappa opioid receptors.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGBQHOOROIVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974125 | |
| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58569-55-4 | |
| Record name | 58569-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



